(2-Isopropyloxazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyloxazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to an isopropyl-substituted oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-isopropyloxazole with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions involving organoboron reagents and halides or pseudohalides.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of reagents, solvents, and reaction conditions is tailored to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-boron compounds.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or borane derivatives.
Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of various boronic esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese(III) acetate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired product.
Major Products Formed:
Oxidation: Oxo-boron compounds.
Reduction: Boronic esters and borane derivatives.
Substitution: Boronic esters and amides.
Scientific Research Applications
(2-Isopropyloxazol-5-yl)boronic acid finds applications in:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-Isopropyloxazol-5-yl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Boronic Esters: These compounds share the boronic acid functionality but differ in their substituents and applications.
Pinacol Boronic Esters: These are structurally similar but have different substituents and reactivity profiles.
Uniqueness: (2-Isopropyloxazol-5-yl)boronic acid is unique due to its specific isopropyl-substituted oxazole ring, which imparts distinct chemical properties and reactivity compared to other boronic acids and esters.
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BNO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSUGFGSHZJGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.